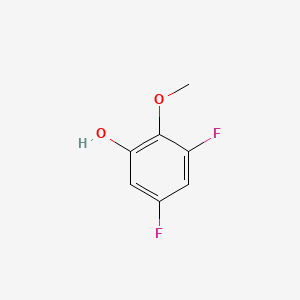

3,5-Difluoro-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWOZCXHOFTWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666691 | |

| Record name | 3,5-Difluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152434-94-1 | |

| Record name | 3,5-Difluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-methoxyphenol: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-methoxyphenol is a fluorinated aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenol ring, imparts distinct electronic and conformational properties. These characteristics make it a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The strategic incorporation of fluorine atoms can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in drug discovery and development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. While experimental data for this specific isomer is not extensively published, the properties of its close structural analogs provide valuable insights.

| Property | Value | Source |

| CAS Number | 152434-94-1 | [1] |

| Molecular Formula | C₇H₆F₂O₂ | [1] |

| Molecular Weight | 160.12 g/mol | [1] |

| Melting Point | 54-57 °C (for 3,5-Difluorophenol) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol | [2] |

Note: Some physical properties are listed for the related compound 3,5-Difluorophenol due to a lack of specific data for this compound.

Synthesis and Mechanistic Insights

A more common approach for the synthesis of related difluorophenols involves the hydrolysis of a corresponding difluorobromobenzene derivative. For instance, 3,5-difluorophenol can be synthesized from 3,5-difluorobromobenzene under alkaline conditions.

Postulated Synthesis of this compound

A potential, though not experimentally verified, synthetic pathway could start from the commercially available 3,5-difluorophenol.

Experimental Protocol (Hypothetical):

-

Protection: To a solution of 3,5-difluorophenol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable protecting group for the phenolic hydroxyl, for example, tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.

-

Ortho-Lithiation: The protected 3,5-difluorophenol is then dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to effect ortho-lithiation, directed by the methoxy group.

-

Methylation: An electrophilic methyl source, such as methyl iodide (CH₃I), is then added to the reaction mixture to introduce the methoxy group at the 2-position.

-

Deprotection: Finally, the protecting group is removed. For a TBS group, a fluoride source like tetrabutylammonium fluoride (TBAF) would be effective.

-

Purification: The crude product would then be purified using standard techniques such as column chromatography to yield the desired this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluoro-2-methoxyphenyl moiety is an attractive pharmacophore for several reasons:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the phenolic hydroxyl group, influencing its ionization state and interaction with biological targets.

-

Conformational Control: The presence of the methoxy group ortho to two fluorine atoms can create a specific conformational preference, which can be advantageous for binding to a target protein.

Role as a Building Block in Kinase Inhibitors

Protein kinases are a crucial class of enzymes that are frequently dysregulated in cancer and other diseases. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3,5-difluoro-2-methoxyphenyl group has been incorporated into various kinase inhibitor scaffolds to improve their potency and selectivity. For example, related dimethoxybenzene moieties are known to enhance the selectivity of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

While specific examples of marketed drugs containing the this compound moiety are not readily identifiable, its boronic acid derivative, (3,5-Difluoro-2-methoxyphenyl)boronic acid, is commercially available and widely used in Suzuki coupling reactions to introduce this valuable fragment into drug candidates.[3] This highlights its importance as a key intermediate in the synthesis of complex molecules for drug discovery.

Safety and Handling

As with all fluorinated organic compounds, this compound and its derivatives should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the related (3,5-Difluoro-2-methoxyphenyl)boronic acid provides valuable guidance.[4]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[4]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4]

-

Inhalation: If inhaled, move the person to fresh air and seek medical attention if breathing becomes difficult.[4]

-

Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[4]

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques. While specific spectra for this compound are not publicly available, predicted data and the spectra of similar compounds can provide an indication of the expected results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling of the aromatic protons with the adjacent fluorine atoms would result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum would provide information about the chemical environment of the two fluorine atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (160.12 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching of the methoxy group and the phenol, and C-F stretching vibrations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the difluoro and methoxy substitution pattern, make it an attractive component for the design of potent and selective therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, its potential applications, and essential safety and handling information. As the demand for novel and effective therapeutics continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

BuyersGuideChem. (n.d.). This compound | C7H6F2O2. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]

- Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.

Sources

- 1. This compound | C7H6F2O2 - BuyersGuideChem [buyersguidechem.com]

- 2. 3,5-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.ca [fishersci.ca]

- 5. synquestlabs.com [synquestlabs.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

3,5-Difluoro-2-methoxyphenol structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 3,5-Difluoro-2-methoxyphenol

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a methoxy group, and two fluorine atoms on the benzene ring, imparts specific electronic and steric properties that can influence molecular interactions and reactivity. As such, a thorough structural and analytical characterization is paramount for its effective utilization in drug design and development, as well as for quality control in its synthesis and application.

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of this compound. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The protocols and data interpretations presented herein are designed to be a valuable resource for researchers and scientists, offering field-proven insights to ensure data integrity and trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

The Causality Behind NMR Experimental Choices

The choice of NMR experiments is dictated by the structural features of the molecule. The presence of protons, carbons, and fluorine atoms necessitates a multi-nuclear approach.

-

¹H NMR provides information on the number of different types of protons and their neighboring atoms.

-

¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment.

-

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for probing the electronic environment of the fluorine atoms and for observing through-space and through-bond couplings to other nuclei.[1][2]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating system for NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general organic compounds, while DMSO-d₆ can be used if solubility is an issue and to observe the hydroxyl proton more clearly.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference like CFCl₃ (δ = 0.00 ppm) can be used.[3]

-

-

Instrument Setup and Data Acquisition:

-

The following parameters are typical for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹⁹F NMR:

-

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~3.9 | s | - | -OCH₃ |

| ~5.5-6.0 | br s | - | -OH | |

| ~6.5-6.8 | m | J(H,F) ≈ 2-4 Hz | Ar-H | |

| ~6.8-7.1 | m | J(H,F) ≈ 8-10 Hz | Ar-H | |

| ¹³C | ~55-60 | q | - | -OCH₃ |

| ~100-110 | d | ¹J(C,F) ≈ 240-260 Hz | C-F | |

| ~110-120 | d | ¹J(C,F) ≈ 240-260 Hz | C-F | |

| ~140-150 | d | ²J(C,F) ≈ 10-15 Hz | C-O (methoxy) | |

| ~150-160 | d | ²J(C,F) ≈ 10-15 Hz | C-O (hydroxyl) | |

| ~105-115 | t | ³J(C,F) ≈ 3-5 Hz | C-H | |

| ~115-125 | t | ³J(C,F) ≈ 3-5 Hz | C-H | |

| ¹⁹F | ~ -110 to -140 | m | - | Ar-F |

Justification of Predicted Data:

-

¹H NMR: The methoxy protons (-OCH₃) are expected to appear as a singlet around 3.9 ppm. The phenolic hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration and solvent-dependent. The two aromatic protons will be multiplets due to coupling with each other and with the two fluorine atoms.

-

¹³C NMR: The methoxy carbon will be in the typical range of 55-60 ppm. The carbons directly attached to fluorine will show large one-bond coupling constants (¹J(C,F)) and will be significantly shifted. Carbons adjacent to the fluorinated carbons will exhibit smaller two-bond couplings (²J(C,F)).[6]

-

¹⁹F NMR: The two fluorine atoms are in different environments and will likely show distinct resonances in the typical range for aromatic fluorides. They will show coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

The Rationale for IR Analysis

For this compound, IR spectroscopy is used to confirm the presence of the hydroxyl (-OH), methoxy (-OCH₃), and aromatic C-F bonds, as well as the overall aromatic structure.

Experimental Protocol: A Guide to Sample Preparation and Analysis

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry both the sample and potassium bromide (KBr) powder to prevent water absorption, which can interfere with the spectrum.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Predicted IR Data and Interpretation

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Strong, Multiple Bands | Aromatic C=C ring stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

Justification of Predicted Data: The broad O-H stretch is characteristic of phenols due to hydrogen bonding.[7] The aromatic C-H and C=C stretches confirm the presence of the benzene ring. The strong C-O-C and C-F stretching vibrations are indicative of the methoxy and fluoro substituents, respectively.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

The Logic of Mass Spectrometric Analysis

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules. It provides the molecular weight from the molecular ion peak (M⁺˙) and structural information from the fragmentation pattern.

Experimental Protocol: GC-MS for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

For enhanced volatility and better peak shape, derivatization of the hydroxyl group (e.g., silylation) can be performed.

-

-

GC-MS Parameters:

-

GC:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

-

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₇H₆F₂O₂) is 160.12 g/mol .

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Identity | Comments |

| 160 | [M]⁺˙ | Molecular ion |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical |

| 132 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 117 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |

| 102 | [M - CO - 2CH₃]⁺˙ | Unlikely, but possible rearrangement |

Justification of Predicted Fragmentation: The molecular ion peak at m/z 160 is expected to be observed. Common fragmentation pathways for phenols include the loss of a methyl radical from the methoxy group and the loss of carbon monoxide from the ring.[8][9]

X-ray Crystallography: The Definitive Structural Determination

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.[10][11]

The Rationale for Crystallographic Studies

A crystal structure provides the ultimate proof of the molecular connectivity and conformation in the solid state. It is invaluable for understanding packing effects and intermolecular interactions, such as hydrogen bonding, which are crucial in drug development and materials science.

Experimental Protocol: From Crystal Growth to Structure Solution

Step-by-Step Methodology:

-

Crystallization:

-

Growing single crystals suitable for X-ray diffraction is often the most challenging step.

-

Slow evaporation of a solution of this compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a common method.

-

Vapor diffusion and slow cooling techniques can also be employed.

-

-

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

-

Visualization of Workflows

Diagram 1: General Workflow for Structural Characterization

Caption: Workflow for NMR analysis, from sample preparation to final structure elucidation.

Conclusion

The structural analysis and characterization of this compound require a multi-technique approach, with NMR, IR, and mass spectrometry serving as the primary tools for elucidation. While experimental data for this specific molecule is not widely published, a predictive analysis based on the well-established principles of spectroscopy and data from analogous compounds provides a robust framework for its characterization. This guide has outlined the theoretical basis, practical protocols, and expected data for each technique, offering a comprehensive resource for researchers. The definitive confirmation of its three-dimensional structure in the solid state would be achieved through single-crystal X-ray diffraction. The methodologies and insights provided herein are intended to empower scientists in their research and development endeavors involving this and other similarly complex molecules.

References

-

Simpson, C. D., et al. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. Environmental Science & Technology, 39(6), 1841-1848. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

Vervoort, J., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(6), 2216-2221. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Link]

-

Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4325-4332. [Link]

- Harris, K. D. M. (2001). Crystal structure determination from powder diffraction data.

- Trivedi, M. K., et al. (2015). Investigation of Isotopic Abundance Ratio of Biofield Treated Phenol Derivatives Using Gas Chromatography-Mass Spectrometry. American Journal of Chemical Engineering, 3(6), 103-110.

-

Vervoort, J., et al. (1998). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Mendeley. [Link]

- Boersma, F. G. H., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(6), 2216-2221.

-

PubChem. (n.d.). 2,4,6-Trifluorophenol. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0252135). [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0001398). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

- AlNeyadi, S. S., et al. (2019).

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

- Rohrbaugh, D. K., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. A computational elucidation of the.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0327703). [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. [Link]

-

Yulizar, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, and Agriculture. [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.

-

ResearchGate. (n.d.). Synthesis of multifunctionalized difluorinated chromanse from.... [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Ruedi, P., & Eugster, C. H. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 140-170.

-

SpectraBase. (n.d.). 3,4-Dimethoxy-phenol - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. colorado.edu [colorado.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uni-saarland.de [uni-saarland.de]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. 2,5-Difluoroanisole | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

Introduction: The Structural Elucidation of a Key Fluorinated Phenolic

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-methoxyphenol

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a hydroxyl group, a methoxy group, and two fluorine atoms—imparts specific electronic and steric properties that can be leveraged in drug design and the synthesis of novel polymers. Accurate and unambiguous structural confirmation is the cornerstone of any research and development effort. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive but robust framework for its identification and characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural verification of this and similar fluorinated synthons.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers invaluable clues to its structure through fragmentation analysis. For this compound (C₇H₆F₂O₂), the expected molecular weight is 160.03 g/mol .

Predicted Mass Spectrum Data

Electron Ionization (EI) is a common method for analyzing small organic molecules. The predicted major ions in the EI mass spectrum of this compound are summarized below.

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Interpretation |

| 160 | [C₇H₆F₂O₂]⁺• | Molecular Ion (M⁺•) : The intact molecule after loss of one electron. Its presence confirms the molecular weight. |

| 145 | [M - CH₃]⁺ | Loss of a Methyl Radical : A common fragmentation pathway for methoxy-substituted aromatics, resulting from the cleavage of the O–CH₃ bond. |

| 117 | [M - CH₃ - CO]⁺ | Subsequent Loss of Carbon Monoxide : Following the initial loss of the methyl group, the resulting ion can lose a molecule of CO, a characteristic fragmentation for phenols and related structures.[1] |

| 91 | [C₅H₄FO]⁺ | Aromatic Ring Fragmentation : Further fragmentation leading to a fluorinated cyclopentadienyl-type cation. |

Causality of Fragmentation

The fragmentation pattern of aromatic compounds is heavily influenced by the stability of the resulting ions.[2] For this compound, the initial ionization will likely occur on one of the oxygen atoms or the aromatic pi system. The stability of the benzene ring leads to a prominent molecular ion peak.[2][3] The primary fragmentation event, the loss of a methyl radical (•CH₃), is driven by the formation of a stable phenoxide-type radical cation. Subsequent loss of carbon monoxide is a hallmark of phenolic compounds, leading to stable five-membered ring structures.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation :

-

Injector : Set to 250 °C with a split ratio of 50:1.

-

Column : Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection (Electron Ionization) :

-

Ion Source Temperature : 230 °C.

-

Electron Energy : 70 eV.

-

Mass Range : Scan from m/z 40 to 300.

-

Solvent Delay : 3 minutes to prevent filament damage from the solvent peak.

-

Workflow for MS Data Acquisition and Analysis

Caption: Workflow for GC-MS analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[4]

Predicted IR Absorption Data

The key functional groups in this compound will produce characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3550–3200 | O–H Stretch | Phenolic Hydroxyl | Strong, Broad |

| 3100–3000 | C–H Stretch | Aromatic | Medium |

| 2960–2850 | C–H Stretch | Methoxy (sp³ C-H) | Medium |

| 1620–1580 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1480–1440 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1300–1200 | C–O Stretch | Aryl Ether (Ar–O–CH₃) | Strong |

| 1250–1180 | C–O Stretch & O-H Bend | Phenol | Strong |

| 1150–1000 | C–F Stretch | Aryl Fluoride | Strong |

Spectral Interpretation

-

O–H Stretch : The most prominent feature will be a broad, strong band in the 3550–3200 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[4]

-

C–H Stretches : The spectrum will show distinct peaks for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methoxy group (below 3000 cm⁻¹).

-

Fingerprint Region (< 1500 cm⁻¹) : This region will be complex but highly diagnostic. The strong absorptions from the C–O bonds of the ether and phenol, along with the very strong C–F stretching vibrations, will be key identifiers. The presence of two C-F bonds will likely result in multiple strong bands in the 1150-1000 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.

-

Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition :

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum over the range of 4000–600 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : Perform an ATR correction and baseline correction using the instrument software.

Workflow for IR Data Acquisition and Analysis

Caption: Workflow for FT-IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.5-6.7 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 | 1H | H-4 |

| ~6.4-6.6 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 | 1H | H-6 |

| ~5.5-6.0 | s (broad) | - | 1H | -OH |

| ~3.9 | s | - | 3H | -OCH₃ |

Note: ddd = doublet of doublet of doublets, dd = doublet of doublets, s = singlet.

Interpretation :

-

The two aromatic protons (H-4 and H-6) are in different environments and will appear as complex multiplets due to coupling with each other (meta coupling, small J) and with the two non-equivalent fluorine atoms. H-4 will show coupling to both F-3 and F-5, while H-6 couples primarily to F-5.

-

The phenolic proton (-OH) will likely be a broad singlet, and its chemical shift is highly dependent on concentration and solvent.[5]

-

The methoxy protons (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~155-160 | dd | C-3, C-5 |

| ~145-150 | t | C-2 |

| ~138-142 | d | C-1 |

| ~100-105 | d | C-6 |

| ~95-100 | dd | C-4 |

| ~56 | s | -OCH₃ |

Note: dd = doublet of doublets, d = doublet, t = triplet, s = singlet.

Interpretation :

-

The carbon signals will be split by coupling to the fluorine atoms. Carbons directly bonded to fluorine (C-3, C-5) will show a large one-bond coupling constant (¹JCF) and appear as doublets. However, due to two- and three-bond couplings to the other fluorine, they will likely be doublets of doublets.

-

The other aromatic carbons will also show smaller couplings (²JCF, ³JCF), leading to complex splitting patterns.[6][7] C-2, for instance, is coupled to two fluorine atoms and may appear as a triplet.

-

The methoxy carbon will be a singlet, typically appearing around 55-60 ppm.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[8][9]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -130 | d | J(F-F) ≈ 5-10 | F-3 |

| ~ -110 to -130 | d | J(F-F) ≈ 5-10 | F-5 |

Interpretation :

-

The two fluorine atoms are in non-equivalent chemical environments.

-

They will couple to each other (meta F-F coupling), resulting in two distinct doublets.

-

Each signal will also exhibit smaller couplings to the aromatic protons, which may or may not be resolved depending on the instrument's resolution. Proton decoupling is often used to simplify ¹⁹F spectra.[9]

-

The chemical shift range for fluorobenzenes is broad, providing excellent signal dispersion.[8][10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 500 MHz spectrometer.

-

Use a standard pulse program with a 90° pulse angle.

-

Set the spectral width to cover from -2 to 12 ppm.

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same instrument (125 MHz for ¹³C).

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover from 0 to 200 ppm.

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition :

-

Acquire the spectrum on the same instrument (470 MHz for ¹⁹F).

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range appropriate for aryl fluorides (e.g., -100 to -150 ppm), using CFCl₃ (0 ppm) as a reference.

-

Acquire 64 scans with a relaxation delay of 2 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Calibrate the ¹H and ¹³C spectra to TMS (0 ppm).

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR analysis of this compound.

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy provides a powerful and complementary toolkit for the unequivocal structural determination of this compound. MS confirms the molecular weight and key structural motifs through fragmentation. IR spectroscopy verifies the presence of the essential hydroxyl, methoxy, and aryl fluoride functional groups. Finally, NMR spectroscopy delivers a detailed atom-by-atom map of the molecular structure, revealing the precise connectivity and electronic environment of each nucleus. The predictive data and protocols outlined in this guide serve as a robust reference for researchers, enabling efficient and accurate characterization of this important chemical entity.

References

- Zhang, J., et al. (2014). Supporting Information for Chem. Commun., 50, 13451-13453.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

University of Sheffield. 19Fluorine NMR. Available at: [Link]

-

Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Stephenson, C. R. J., et al. (2012). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]

-

Michigan State University. Proton NMR Table. Available at: [Link]

-

De La Mora, A. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

D'Agostino, P. A., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of phenol. Available at: [Link]

-

Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Information. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). Available at: [Link]

-

FooDB. Showing Compound 2-Methoxyphenol (FDB011885). Available at: [Link]

-

NIST. Phenol, 2-methoxy-. Available at: [Link]

-

Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. Available at: [Link]

-

Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). Available at: [Link]

-

Syrjänen, K., et al. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

NIST. Phenol, 3,5-dimethoxy-. Available at: [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

PubChemLite. 3,6-difluoro-2-methoxyphenol (C7H6F2O2). Available at: [Link]

-

PubChem. 3-Methoxyphenol. Available at: [Link]

-

PubChem. 2,6-Difluoro-3,5-dimethoxyphenol. Available at: [Link]

-

NIST. Phenol, 2-methoxy-. Available at: [Link]

-

ResearchGate. Solvent effects on infrared spectra of 2-methyl-4,5-dimethoxy-3-oxo-2H-pyridizine: Part 1. Single solvent systems. Available at: [Link]

Sources

- 1. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. whitman.edu [whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

electronic properties of 3,5-Difluoro-2-methoxyphenol

An In-depth Technical Guide to the Electronic Properties of 3,5-Difluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic compound whose utility in medicinal chemistry and materials science is fundamentally governed by its electronic properties. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenol scaffold creates a unique electronic environment. This guide provides a comprehensive analysis of these properties, blending theoretical principles with actionable computational and experimental protocols. We delve into the nuanced interplay of inductive and resonance effects, outline rigorous methodologies for in silico analysis using Density Functional Theory (DFT), and provide detailed standard operating procedures for experimental characterization via UV-Visible Spectroscopy and Cyclic Voltammetry. This document is designed to serve as a foundational resource for researchers seeking to understand, predict, and manipulate the electronic behavior of this and structurally related molecules.

Theoretical Framework: The Electronic Influence of Fluoro and Methoxy Substituents

The electronic character of this compound is a direct consequence of the competing effects of its substituents on the aromatic ring. Understanding these foundational principles is critical for interpreting spectroscopic data and predicting chemical reactivity.

The Competing Effects:

-

Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) . It pulls electron density away from the aromatic ring through the sigma (σ) bonds. While it possesses lone pairs that can participate in resonance, its high electronegativity makes it a poor resonance donor (+M effect) compared to other halogens. Therefore, the -I effect is dominant, leading to a general decrease in electron density on the ring and stabilization of negative charges, which increases the acidity of the phenolic proton compared to unsubstituted phenol.[1][2]

-

Methoxy (-OCH₃): The oxygen atom in the methoxy group is electronegative, giving it a mild -I effect. However, this is significantly outweighed by its strong electron-donating mesomeric or resonance effect (+M) . The lone pairs on the oxygen atom delocalize into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[1] This effect generally destabilizes the phenoxide anion, making methoxy-substituted phenols less acidic than phenol itself.[1][2]

Synergistic and Antagonistic Interactions in this compound:

In this specific molecule, the methoxy group at position 2 donates electron density into the ring via resonance. Concurrently, the two fluorine atoms at positions 3 and 5 strongly withdraw electron density via induction. This intricate balance modulates the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, its dipole moment, and its susceptibility to electrophilic or nucleophilic attack. The presence of electron-withdrawing groups is expected to increase the oxidation potential and lower the HOMO energy level, making the molecule more resistant to oxidation compared to unsubstituted phenol.[3][4]

Caption: Interplay of substituent effects on the phenol ring.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) is a powerful in silico tool for predicting the electronic properties of molecules before undertaking laboratory synthesis or experimentation.[5][6][7] It provides quantitative insights into orbital energies, electron distribution, and reactivity.

Protocol: DFT Calculation Workflow

This protocol outlines a standard procedure for calculating the .

Objective: To determine the optimized molecular geometry, frontier molecular orbital energies (HOMO, LUMO), molecular electrostatic potential (MEP), and dipole moment.

Methodology:

-

Molecule Construction: Build the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on an accurate structure.[6]

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides a reliable balance of accuracy and computational cost for many organic molecules.[5][7]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[8]

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties.

-

HOMO/LUMO Energies: Extract the energies of the frontier molecular orbitals. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and reactivity.[5]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Dipole Moment: Calculate the total dipole moment to understand the molecule's overall polarity.

-

Caption: Workflow for DFT-based electronic property analysis.

Predicted Electronic Properties (Illustrative)

The following table presents expected, illustrative values for the based on DFT calculations. Actual results should be derived by following the protocol above.

| Property | Symbol | Predicted Illustrative Value | Unit | Significance |

| Highest Occupied Molecular Orbital | EHOMO | -6.5 to -7.5 | eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.0 to -2.0 | eV | Energy of the first unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.0 to 6.0 | eV | Indicator of chemical stability and reactivity; larger gap implies higher stability.[5] |

| Ionization Potential (IP) | IP ≈ -EHOMO | 6.5 to 7.5 | eV | Energy required to remove an electron; relates to antioxidant potential.[9] |

| Electron Affinity (EA) | EA ≈ -ELUMO | 1.0 to 2.0 | eV | Energy released upon gaining an electron. |

| Dipole Moment | µ | 2.0 to 3.5 | Debye | Measure of overall molecular polarity and influences solubility. |

Experimental Characterization

Experimental techniques are essential for validating computational predictions and understanding how the molecule behaves in a real-world chemical environment.

Protocol: UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, which correspond to π → π* and n → π* transitions.

Principle: The absorption of UV-Vis light excites electrons from lower energy orbitals (like HOMO) to higher energy orbitals (like LUMO). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. Substituents on the phenol ring can cause shifts in λmax (bathochromic/red shift or hypsochromic/blue shift).[8][10][11]

Methodology:

-

Solution Preparation: Prepare a dilute stock solution of this compound (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., methanol or acetonitrile).

-

Sample Preparation: Prepare a series of dilutions from the stock solution in the chosen solvent to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank reference.

-

Set the wavelength range, typically from 200 to 400 nm for phenolic compounds.

-

-

Data Acquisition:

-

Record the baseline spectrum with the blank cuvette.

-

Record the absorption spectrum of the sample solution.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Compare this to the λmax of unsubstituted phenol (typically ~270 nm in methanol) to quantify the effect of the substituents.[12] The strong -I effects of the fluorines and the +M effect of the methoxy group will likely result in a modest bathochromic (red) shift compared to phenol.

Protocol: Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of the molecule, specifically its oxidation potential.

Principle: CV measures the current response of a solution to a linearly swept potential.[13] For phenols, an anodic (positive) sweep will eventually reach a potential where the molecule is oxidized, typically involving the hydroxyl group. The potential at which this occurs is a direct measure of the ease of removing an electron and is highly sensitive to the electronic effects of ring substituents.[14] Electron-withdrawing groups make oxidation more difficult (higher potential), while electron-donating groups make it easier (lower potential).[3]

Methodology:

-

Electrochemical Cell Setup:

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter Electrode: Platinum wire.

-

-

Solution Preparation:

-

Dissolve a known concentration of this compound (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window. For phenol oxidation, a starting potential of 0 V sweeping to ~+2.0 V vs. Ag/AgCl is a reasonable range.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the anodic peak potential (Epa), which corresponds to the oxidation of the phenol.

-

For comparison, it is best practice to add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and report all potentials relative to this couple.[14]

-

Expected Result: Due to the strong inductive withdrawal from the two fluorine atoms, the oxidation potential of this compound is expected to be significantly higher (more positive) than that of unsubstituted phenol, indicating it is more difficult to oxidize.

-

Sources

- 1. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tzin.bgu.ac.il [tzin.bgu.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Difluoro-2-methoxyphenol: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[1] Within this context, fluorinated phenols and their derivatives, such as 3,5-Difluoro-2-methoxyphenol, represent a class of valuable building blocks for the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms and a methoxy group on the phenolic ring creates a unique electronic and steric environment, making this molecule a subject of interest for researchers in drug development. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering insights for scientists engaged in pharmaceutical research.

Physicochemical Properties of this compound

A clear understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 152434-94-1 | [2][3][4][] |

| Molecular Formula | C₇H₆F₂O₂ | [4][] |

| Molecular Weight | 160.12 g/mol | [4] |

| Appearance | Off-white crystals | [1] |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry environment at room temperature | [4] |

Synthesis of this compound: A Multi-Step Approach

Part 1: Synthesis of the Precursor, 3,5-Difluorophenol

Several patented methods exist for the synthesis of 3,5-difluorophenol, a critical intermediate. The choice of a particular route in an industrial setting is often dictated by factors such as the cost and availability of starting materials, reaction safety, and overall yield.

Method A: From 3,5-Difluorobromobenzene

One common approach starts with 3,5-difluorobromobenzene. This method involves a one-pot reaction where the bromobenzene derivative is treated with an alkali in the presence of a solvent to yield the corresponding phenoxide, which is then acidified to give 3,5-difluorophenol.[1]

-

Reaction Scheme:

-

3,5-Difluorobromobenzene + NaOH → 3,5-Difluorophenoxide (intermediate)

-

3,5-Difluorophenoxide + H⁺ → 3,5-Difluorophenol

-

-

Key Advantages: This process benefits from relatively low-cost and readily available starting materials, short synthesis steps, and mild reaction conditions, making it suitable for industrial-scale production.[1]

Another variation of this method involves the conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid, which is subsequently oxidized to the phenol.[6]

Method B: From 1,3,5-Trifluorobenzene

An alternative route utilizes 1,3,5-trifluorobenzene as the starting material. In this process, the trifluorobenzene undergoes a reaction with acetohydroxamic acid and a base in a suitable solvent to form the 3,5-difluorophenol salt, which is then acidified.[7]

-

Key Considerations: This method offers a different synthetic entry point, potentially avoiding the use of brominated intermediates.

Method C: From 2,4,6-Trifluorobenzoic Acid

A one-pot reaction starting from 2,4,6-trifluorobenzoic acid in a solvent under the action of an alkali can also produce 3,5-difluorophenolate, which upon acidification yields 3,5-difluorophenol.[8]

-

Advantages: This approach is characterized by cheap and easily available raw materials, simple operation, and high yield.[8]

The following diagram illustrates the convergence of these synthetic pathways to the key intermediate, 3,5-difluorophenol.

Caption: Synthetic pathways to 3,5-difluorophenol.

Part 2: Ortho-Methoxylation of 3,5-Difluorophenol

The introduction of the methoxy group at the C2 position, ortho to the hydroxyl group, is the crucial final step in the synthesis of this compound. This transformation can be achieved through a directed ortho-lithiation strategy, a powerful tool for the regioselective functionalization of aromatic rings.

Proposed Experimental Protocol: Directed Ortho-Lithiation and Methylation

This protocol is based on established principles of directed metalation of phenols and subsequent reaction with an electrophile.

-

Protection of the Hydroxyl Group: The acidic proton of the phenolic hydroxyl group must first be protected to prevent it from quenching the organolithium reagent. A suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, can be introduced by reacting 3,5-difluorophenol with TBDMS-Cl in the presence of a base like imidazole.

-

Directed Ortho-Lithiation: The protected 3,5-difluorophenol is then dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is added dropwise. The silyl ether acts as a directed metalation group, facilitating the deprotonation of the adjacent ortho position (C2).

-

Methylation: An electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The lithiated intermediate undergoes a nucleophilic attack on the methylating agent, introducing the methoxy group at the C2 position.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., using a fluoride source like tetrabutylammonium fluoride (TBAF) for a silyl group) to yield the final product, this compound.

The following diagram illustrates the proposed workflow for the synthesis of this compound from its precursor.

Caption: Structure-activity relationships of this compound.

Conclusion

This compound is a strategically designed chemical entity that combines the beneficial properties of a guaiacol scaffold with the advantages of fluorine substitution. While its specific discovery and historical development are not prominently documented, its synthesis is achievable through established chemical principles, primarily via the functionalization of the key intermediate, 3,5-difluorophenol. The unique electronic and physicochemical properties of this compound make it a highly attractive building block for the development of novel drug candidates with potentially improved efficacy, metabolic stability, and pharmacokinetic profiles. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this and related fluorinated phenols in their drug discovery programs.

References

-

[Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. PubMed. Available at: [Link]

-

Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ResearchGate. Available at: [Link]

-

Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. Available at: [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]

-

What is the mechanism of Guaiacol? Patsnap Synapse. Available at: [Link]

-

The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. National Institutes of Health. Available at: [Link]

-

(E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI. Available at: [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]

- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents. Google Patents.

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available at: [Link]

- New compound having mucoregulating and fluidifying activity, process for its production and relative pharmaceutical compositions - Patent 0084677.

- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents. Google Patents.

-

Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. Patsnap. Available at: [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]

- CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents. Google Patents.

-

Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. National Institutes of Health. Available at: [Link]

-

WO2014014841A1 - Pharmaceutical compositions of (r)-1-(2,2-diflurorbenzo[d]d[2][9]ioxol-5-yl)-n-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1h-indol-5-yl. Google Patents. Available at:

Sources

- 1. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 2. arctomsci.com [arctomsci.com]

- 3. CAS NO. 152434-94-1 | Phenol, 3,5-difluoro-2-methoxy- (9CI) | C7H6F2O2 [localpharmaguide.com]

- 4. 152434-94-1|this compound|BLD Pharm [bldpharm.com]

- 6. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 7. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 8. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Context of Fluorinated Phenols in Modern Drug Discovery

An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methoxyphenol

Fluorinated organic compounds have become indispensable tools in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1][2] this compound is a member of this critical class of compounds, serving as a valuable building block and intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3]

However, the same properties that make fluorinated phenols desirable for molecular design—namely, their altered electronic nature and reactivity—also necessitate a rigorous and informed approach to their handling. While specific toxicological data for this compound is not extensively published, a comprehensive safety profile can be constructed by examining structurally analogous compounds. This guide synthesizes available data from related fluorinated and methoxylated phenols to provide a self-validating system of protocols for its safe handling, storage, and disposal, ensuring the protection of researchers and the integrity of their work.

Section 1: Chemical Identification and Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 152434-94-1 | [4] |

| Molecular Formula | C₇H₆F₂O₂ | Inferred from Name |

| Molecular Weight | 160.12 g/mol | Inferred from Formula |

| Appearance | Likely an off-white or pinkish solid/liquid | [5] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [6][7] |

Section 2: Hazard Analysis and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS), this hazard assessment is based on data from structurally similar compounds, a standard and necessary practice in research settings for novel or sparsely documented chemicals. The consistent hazard profile across these analogues points to a high probability of similar behavior for this compound.

Core Rationale: The combination of a phenol ring, which is inherently acidic and a known skin irritant, with two electron-withdrawing fluorine atoms likely enhances its acidity and reactivity. This chemical logic underpins the assumption that the compound is hazardous upon contact. Analogues such as 3,5-Difluorophenol, 4-Fluoro-2-methoxyphenol, and 3-Fluoro-5-methoxyphenol consistently show risks of irritation, corrosion, and toxicity.[7][8][9]

Inferred GHS Hazard Profile:

| Hazard Class | GHS Category | Hazard Statement | Basis from Analogues |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7][10] |

| Skin Corrosion/Irritation | Category 2 / 1B | H315: Causes skin irritation (or H314: Causes severe skin burns) | [6][7][11] |

| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation (or H318: Causes serious eye damage) | [6][7][11] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [6][11] |

Intense or continued exposure could lead to temporary incapacitation or potential residual injury without prompt medical attention.[6]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by a rigorous PPE regimen, is mandatory. This system is designed to minimize all potential routes of exposure—inhalation, dermal, and ocular.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[8][12] This is the most critical engineering control, necessary to mitigate the risk of inhaling dust or vapors, which may cause respiratory irritation.[6][7]

-

Ventilation: The laboratory must be equipped with a good general ventilation system to ensure safe air quality.[6][13]

-

Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[6][14]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against accidental spills and splashes.[14] Selection must be specific to the hazards posed by halogenated phenols.

| PPE Category | Specification and Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[8] Always inspect gloves for tears or degradation before use. Contaminated gloves can be extremely dangerous due to the accumulation of chemicals.[15] Promptly remove and dispose of contaminated gloves, then wash hands thoroughly.[6] |

| Eye & Face Protection | Chemical safety goggles with side shields are mandatory.[8] When there is a significant risk of splashing during solution preparation or transfer, a full-face shield must be worn in addition to goggles.[14] |

| Skin & Body Protection | A flame-resistant lab coat must be worn and kept fully fastened.[8] For larger-scale operations, chemical-resistant coveralls or an apron should be used to provide additional protection against spills.[14][15] Do not wear shorts or open-toed shoes in the laboratory.[15] |

| Respiratory Protection | When handling the solid compound outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH-approved N100 or FFP3 particulate respirator is required.[8][12] All respirator use must be part of a formal institutional program that includes fit-testing and training.[16][17] |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol provides a self-validating workflow. Each step is designed to preemptively control identified hazards.

Pre-Experiment Preparations

-

Designate Area: Clearly mark a specific area within the fume hood for all work involving this compound.[8]

-

Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper/boats, glassware, solvents) and properly labeled waste containers are placed inside the fume hood.[8] This minimizes movement in and out of the controlled workspace.

-

Verify Controls: Confirm the fume hood is operational (check airflow monitor) and that the safety shower/eyewash station is unobstructed.

Step-by-Step Handling Protocol: Weighing and Solution Preparation

-

Don PPE: Put on all required PPE as detailed in Section 3.2 before opening the chemical container.

-

Weighing Solid: Carefully weigh the desired amount of solid compound onto weigh paper or into a tared container. Perform this task in the fume hood to contain any dust. Avoid raising dust during transfer.[6]

-

Transfer: Gently transfer the weighed solid into the reaction vessel or flask.

-

Solution Preparation: If making a solution, add the solvent to the vessel containing the pre-weighed solid. Cap the vessel before removing it from the fume hood.[8]

-

Decontamination: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.[18]

-

Doff PPE & Hygiene: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the work area.[6]

Caption: A logical workflow for the safe handling of this compound.

Section 5: Storage and Transport

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure or reaction.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][19]

-

Location: The storage area should be a designated, locked cabinet or room, away from direct sunlight and heat sources.[19]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[6][19]

-

Labeling: Ensure all containers, including secondary containers for solutions, are clearly and accurately labeled with the full chemical name and appropriate hazard warnings.[19]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

These measures are based on the hazards presented by analogous compounds and should be performed while seeking immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[6][7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][20]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11][20]